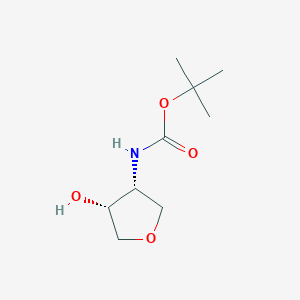

tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate

Description

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.44 | s | 9H | tert-butyl (C(C)(C)(C)) |

| 3.72–3.85 | m | 4H | Oxolane ring (H2, H5) |

| 4.12 | dd (J = 6.2, 9.1 Hz) | 1H | H3 (adjacent to carbamate) |

| 4.98 | br s | 1H | Hydroxyl (O–H) |

| 5.21 | d (J = 8.4 Hz) | 1H | NH (carbamate) |

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 28.3 | tert-butyl (C(C)(C)(C)) |

| 67.2 | C3 (oxolane) |

| 72.8 | C4 (hydroxyl-bearing) |

| 80.1 | Quaternary C (Boc group) |

| 155.4 | Carbamate carbonyl |

IR (ATR, cm⁻¹):

- 3360 : O–H stretch (hydroxyl)

- 1705 : C=O stretch (carbamate)

- 1520 : N–H bend (carbamate)

- 1150 : C–O–C stretch (oxolane)

Mass Spectrometry (EI):

- m/z 203.24 : [M]⁺ (molecular ion)

- m/z 148.10 : [M – C₄H₉O]⁺ (loss of tert-butoxy group)

- m/z 102.08 : [C₅H₈NO₂]⁺ (oxolane fragment)

Properties

IUPAC Name |

tert-butyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIADDJLFYFDGK-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

- Starting Material : The synthesis typically begins with a chiral tetrahydrofuran derivative containing free hydroxyl and amino groups.

- Protection of Amino Group : The amino group is protected by reaction with tert-butyl chloroformate (Boc anhydride equivalent) in the presence of a base such as triethylamine.

- Reaction Conditions : The reaction is generally performed under inert atmosphere (e.g., nitrogen or argon) to avoid oxidation and side reactions.

- Stereochemical Control : Achieved by starting from chiral precursors or by asymmetric catalysis, ensuring the (3R,4R) configuration is retained throughout the synthesis.

Detailed Preparation Methods

Carbamate Formation via Boc Protection

The most common preparation method involves the reaction of the tetrahydrofuran-3-yl amine intermediate with tert-butyl chloroformate in the presence of a base.

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| 1 | Tetrahydrofuran-3-yl amine | Starting chiral amine |

| 2 | tert-Butyl chloroformate | Carbamate protecting agent |

| 3 | Triethylamine or other base | Neutralizes HCl formed; promotes carbamate formation |

| 4 | Inert atmosphere (N2 or Ar) | Prevents oxidation |

| 5 | Solvent: Dichloromethane or THF | Common solvents for carbamate formation |

| 6 | Temperature: 0 °C to room temperature | Controls reaction rate, minimizes side reactions |

This reaction yields tert-butyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate with high stereochemical fidelity.

Reduction of Keto Precursors

An alternative approach involves the reduction of keto intermediates bearing Boc-protected amino groups to the corresponding hydroxyl derivatives.

- Reducing Agents : Sodium borohydride (NaBH4) or diisobutylaluminium hydride (DIBAH) are employed.

- Solvent Systems : Mixtures of tetrahydrofuran (THF), ethanol, toluene, or acetone.

- Temperature Control : Reactions are often conducted at low temperatures (0–20 °C) to enhance stereoselectivity and yield.

- Workup : Acidic quenching (e.g., with aqueous sulfuric acid) and pH adjustment to isolate the product.

This method is exemplified by the reduction of (3S)-1-chloro-2-oxo-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane to the corresponding hydroxyl derivative with yields around 56% and high purity.

Use of Ion-Exchange Resins for Carbamate Formation

Weakly acidic ion-exchange resins such as Amberlyst 15 have been used under methanol reflux conditions to introduce the tert-butyl carbamate group. This method allows mild reaction conditions and can improve stereochemical retention.

Industrial and Continuous Flow Processes

- Continuous Flow Microreactors : Employed to introduce the tert-butoxycarbonyl group efficiently, enhancing reaction control, yield, and sustainability.

- Advantages : Improved heat and mass transfer, better reproducibility, and scalability compared to batch processes.

- Application : Suitable for large-scale production of carbamate-protected tetrahydrofuran derivatives.

Purification and Characterization

Purification Methods

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients effectively separates the product from impurities.

- Recrystallization : Ethanol/water mixtures are commonly used to obtain pure crystalline material.

- Avoidance of Halogenated Solvents : Recommended due to the reactive hydroxyl group.

Analytical Techniques

| Technique | Key Features/Observations | Purpose |

|---|---|---|

| 1H NMR (CDCl3) | δ 1.36 ppm (singlet, 9H) for tert-butyl group; δ 3.52–3.56 ppm for tetrahydrofuran protons | Confirms structure and purity |

| 13C NMR | Signals corresponding to carbamate and ring carbons | Structural verification |

| X-ray Crystallography | Precise stereochemical and molecular geometry confirmation; C–C bond length ~1.54 Å typical | Stereochemical integrity |

| HPLC | Quantitative purity analysis | Purity and yield determination |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Stereochemical Control | Notes |

|---|---|---|---|---|

| Boc Protection of Amine | tert-Butyl chloroformate, triethylamine, inert atmosphere, DCM/THF, 0 °C–RT | >80 | High (chiral precursor) | Standard, widely used method |

| Reduction of Keto Intermediate | Sodium borohydride or DIBAH, THF/ethanol/toluene, 0–20 °C | ~56 | Moderate to high | Requires careful temperature control |

| Ion-Exchange Resin Catalysis | Amberlyst 15, methanol reflux | Moderate | High | Mild conditions, good stereocontrol |

| Continuous Flow Microreactor | Flow systems with Boc reagent | High | High | Industrial scale, efficient |

Research Findings and Notes

- Stereochemical integrity is critical; starting from enantiomerically pure precursors or employing asymmetric catalysis is essential to obtain the (3R,4R) isomer.

- Reaction monitoring by TLC and chiral HPLC ensures complete conversion and stereochemical purity.

- Purification steps are optimized to avoid decomposition or racemization of the sensitive hydroxyl and carbamate functionalities.

- Continuous flow techniques represent a promising advancement for scalable and environmentally friendly synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition: Recent studies have indicated that compounds similar to tert-butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate can act as inhibitors of H-PGDS, an enzyme involved in the synthesis of prostaglandin D2. This inhibition is significant for developing treatments for conditions such as allergic inflammation and sleep disorders .

- Drug Design: The compound's structural features make it a candidate for designing new drugs targeting specific biological pathways. Its ability to modulate enzyme activity can be explored in various therapeutic areas, including anti-inflammatory and analgesic therapies.

-

Synthetic Chemistry

- Intermediate in Synthesis: The compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry .

- Chiral Synthesis: The presence of stereogenic centers (the 3R and 4R configurations) makes this compound useful in chiral synthesis applications, where the creation of enantiomerically pure substances is crucial.

-

Biological Studies

- Toxicological Assessments: Safety data indicate that this compound exhibits moderate toxicity (Category 4 for oral exposure), making it relevant for studies assessing the safety profiles of new compounds . Understanding its toxicological properties aids in evaluating its suitability for pharmaceutical applications.

Case Study 1: H-PGDS Inhibition

A study published in a patent document explored various compounds' efficacy as H-PGDS inhibitors. It highlighted the potential of this compound derivatives in reducing inflammatory responses by inhibiting prostaglandin synthesis. The research demonstrated promising results in vitro, suggesting further investigation into its therapeutic potential .

Case Study 2: Synthetic Applications

Research conducted on the synthesis of complex organic molecules has utilized this compound as a building block. The compound's ability to undergo various chemical reactions has been documented, showcasing its utility in creating diverse chemical entities used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate involves its ability to act as a protecting group for hydroxyl functionalities. By forming stable carbamate esters, it prevents unwanted side reactions during chemical synthesis. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of stable intermediates.

Comparison with Similar Compounds

Structural Analogues: Ring Systems and Substituents

The compound’s structural analogs vary primarily in ring size, heteroatom composition, and substituent groups. Key comparisons include:

Key Observations :

- Ring Size and Heteroatoms: The THF ring (main compound) offers lower steric hindrance and higher polarity due to oxygen’s electronegativity compared to piperidine (nitrogen) .

- Substituent Effects: Hydroxyl (-OH) groups (main compound, ) participate in hydrogen bonding, enhancing solubility in polar solvents. Fluorine substitution () increases lipophilicity (logP) and metabolic stability, advantageous in blood-brain barrier penetration. Amino (-NH2) groups () introduce basicity, enabling salt formation and altered pharmacokinetic profiles.

Physicochemical Properties

Available data for select analogs:

Notes :

- Solubility trends correlate with substituent polarity: hydroxyl > amino > fluorine.

- Boc protection universally improves stability but may reduce solubility in non-polar solvents.

Reactivity Differences :

Biological Activity

tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of 203.24 g/mol. This compound is primarily recognized for its applications in organic synthesis and medicinal chemistry due to its unique structural features which facilitate various biological activities.

The compound features a tert-butyl group attached to a tetrahydrofuran ring, which contributes to its stability and reactivity in biochemical contexts. The presence of the hydroxyl group enhances its potential for hydrogen bonding, influencing its interaction with biological macromolecules.

The biological activity of this compound can be attributed to its role as a protecting group in organic synthesis, particularly for hydroxyl functionalities. This property allows it to stabilize reactive intermediates and prevent unwanted side reactions during chemical transformations. Furthermore, its structure facilitates interactions with enzymes and receptors, making it a valuable tool in studying enzyme-substrate interactions and molecular recognition processes in biological systems .

Biological Applications

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with acetylcholinesterase and other relevant enzymes, although specific IC50 values are not extensively documented in current literature.

- Medicinal Chemistry : As a precursor in the synthesis of pharmaceutical compounds, this compound is utilized to create more complex molecules that exhibit therapeutic effects against various diseases. Its ability to protect sensitive functional groups during synthesis is crucial for developing new drug candidates .

- Neuroprotective Studies : Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects by modulating oxidative stress and inflammatory responses in neuronal cells. These findings indicate a potential application in treating neurodegenerative diseases .

Study 1: Neuroprotective Effects

A study explored the neuroprotective properties of compounds structurally related to this compound. The results indicated a reduction in oxidative stress markers when exposed to amyloid beta peptide (Aβ), suggesting that these compounds could mitigate neuronal damage associated with Alzheimer's disease .

Study 2: Enzyme Interaction

Research focused on the interaction of this compound with acetylcholinesterase showed promising results in inhibiting enzyme activity, potentially leading to increased levels of acetylcholine in synaptic clefts. This effect could be beneficial in conditions characterized by cholinergic deficits .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate, and how is stereochemical control achieved?

- Methodology : The compound is typically synthesized via carbamate protection of a hydroxylamine intermediate. For example, in Synthesis Example 2 ( ), tert-butyl carbamate groups are introduced using weakly acidic ion-exchange resins (e.g., Amberlyst 15) under methanol reflux. Stereochemical control is achieved through chiral resolution or asymmetric catalysis, as implied by the (3R,4R) designation in related compounds .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete protection of the amine group. Use chiral HPLC or polarimetry to confirm stereochemical integrity.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR are essential for verifying structural features. For instance, δ 3.56–3.52 ppm (tetrahydrofuran protons) and δ 1.36 ppm (tert-butyl group) are diagnostic signals .

- X-ray Crystallography : Single-crystal X-ray studies (e.g., as in ) provide unambiguous confirmation of stereochemistry and molecular geometry .

- Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| 1H NMR (CDCl3) | δ 1.36 (s, 9H, tert-butyl) | |

| X-ray | C–C bond length: 0.004 Å (mean) |

Q. How can researchers purify this compound, and what solvents are optimal?

- Methodology : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Avoid halogenated solvents if the compound contains reactive hydroxyl groups.

Advanced Research Questions

Q. How does the hygroscopic nature of this compound impact its stability in synthetic workflows?

- Methodology : Store the compound under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the carbamate group. Monitor moisture content via Karl Fischer titration during long-term storage .

- Mitigation : Use molecular sieves in reaction mixtures and pre-dry solvents (e.g., THF over Na/benzophenone) when employing the compound in moisture-sensitive reactions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar carbamates?

- Methodology : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with computational models (DFT-optimized structures). For example, discrepancies in NOE correlations can arise from dynamic conformational changes in tetrahydrofuran rings .

- Case Study : A reported δ 8.22 ppm signal in a pyrimidine-containing analog () was initially misassigned but corrected via X-ray data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.